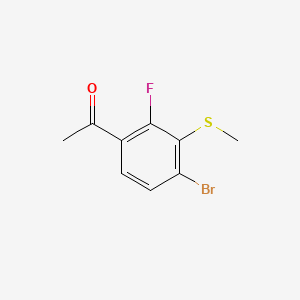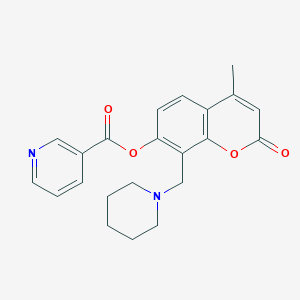
2-Chloro-N,N-dipropylethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N,N-dipropylethanamine hydrochloride is a chemical compound with the molecular formula C8H19Cl2NThis compound is typically found as a white or pale yellow crystalline substance and is soluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-dipropylethanamine hydrochloride involves the reaction of diisopropylamine with ethylene oxide, followed by chlorination. The reaction conditions typically include:
Temperature: Moderate temperatures are maintained to ensure the reaction proceeds efficiently.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalysts: Acidic catalysts such as hydrochloric acid are often employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.
Purification: The product is purified through crystallization or distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N,N-dipropylethanamine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted amines can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding N-oxides.
Reduction Products: Reduction typically results in the formation of secondary or tertiary amines.
Applications De Recherche Scientifique
2-Chloro-N,N-dipropylethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-N,N-dipropylethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an alkylating agent, modifying the structure and function of proteins and nucleic acids. This interaction can lead to changes in cellular pathways and biological processes[4][4].
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N,N-dimethylethylamine hydrochloride: Similar in structure but with different alkyl groups.
2-Chloro-N,N-diisopropylethylamine hydrochloride: Another closely related compound with similar properties.
Uniqueness
2-Chloro-N,N-dipropylethanamine hydrochloride is unique due to its specific alkyl groups, which confer distinct chemical and biological properties. Its solubility, reactivity, and interaction with biological targets make it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
4535-86-8 |
|---|---|
Formule moléculaire |
C8H19Cl2N |
Poids moléculaire |
200.15 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-N-propylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H18ClN.ClH/c1-3-6-10(7-4-2)8-5-9;/h3-8H2,1-2H3;1H |
Clé InChI |
PNNHIYBDBMMXSU-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (3aS,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B14781553.png)


![7-[3-hydroxy-2-[(3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B14781582.png)

![2-amino-N-[(2-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14781602.png)
![t-Butyl(6-(6-hydroxy-6,7,8,9-tetrahydro-5h-imidazo[1,5-a]azepin-5-yl)-[1,1' biphenyl]-3-yl)carbamate](/img/structure/B14781604.png)






